

Commercial suppliers of high-purity DL-Methyldopa-d3

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Compound of Interest		
Compound Name:	DL-Methyldopa-d3	
Cat. No.:	B12415718	Get Quote

An In-depth Technical Guide to High-Purity **DL-Methyldopa-d3** for Researchers and Drug Development Professionals

Introduction

DL-Methyldopa-d3 is the deuterated analog of DL-Methyldopa, a centrally acting α2-adrenergic agonist used as an antihypertensive medication. The incorporation of three deuterium atoms on the methyl group creates a stable, heavier isotopologue. This property makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS) and liquid chromatography (LC), such as therapeutic drug monitoring, pharmacokinetic research, and metabolic studies.[1][2] Its use improves the accuracy and precision of quantifying non-deuterated Methyldopa in biological matrices.[1] This guide provides a comprehensive overview of commercial suppliers, quality control protocols, and the biological mechanism of action relevant to researchers and drug development professionals.

Commercial Suppliers of High-Purity DL-Methyldopa-d3

Sourcing high-purity **DL-Methyldopa-d3** is critical for ensuring the reliability and reproducibility of experimental results. A variety of chemical suppliers specialize in stable isotope-labeled compounds and offer this product, often with detailed certificates of analysis.



Supplier	Product Number (Example)	Reported Purity <i>l</i> Available Data	Notes
MedChemExpress	HY-121809S	99.14%	Provides COA, HNMR, and LCMS data online.[2]
Veeprho	DVE00529	Data available upon request	Specializes in high- quality reference standards.[1]
Clearsynth	CS-O-59909	Certificate of Analysis available	Labeled as a useful research chemical for a range of applications.[3]
Simson Pharma	-	Certificate of Analysis provided with every compound	Offers custom synthesis and supplies various drug impurity standards.[4]
CymitQuimica	4Z-D-3226	Data available upon request	Distributes products from various brands, intended for laboratory use.[5]
C/D/N Isotopes	-	High standards of isotopic enrichment and chemical purity	Specializes exclusively in deuterium-labeled compounds with over 3000 items in stock.[6]

Experimental Protocols: Synthesis and Quality Control

Ensuring the identity, purity, and isotopic enrichment of **DL-Methyldopa-d3** is paramount. The following sections outline a representative synthesis workflow and detailed analytical methods for quality control.



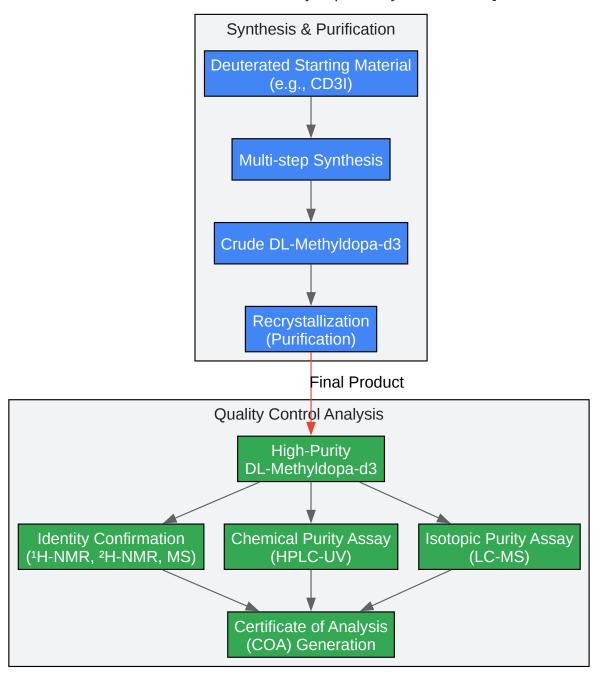
General Synthesis and Purification Workflow

The synthesis of **DL-Methyldopa-d3** follows similar principles to that of non-deuterated Methyldopa, with the key difference being the introduction of a deuterated methyl group. A common synthetic route for Methyldopa involves the Strecker synthesis from 3,4-dimethoxyphenylacetone, followed by hydrolysis and demethylation. For the deuterated analog, a starting material containing a trideuteromethyl group would be used.

Purification is typically achieved through recrystallization. For instance, a crude product can be dissolved in dilute hydrochloric acid, treated with activated carbon to remove colored impurities, and then precipitated by adjusting the pH to its isoelectric point (around 4.5) with a base like ammonia.[7]



General Workflow for DL-Methyldopa-d3 Synthesis and QC



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Caption: A logical workflow from synthesis to quality control of **DL-Methyldopa-d3**.



Quality Control Analytical Methods

Stringent quality control is essential for deuterated standards.[8] Analysis typically involves a combination of chromatographic and spectroscopic techniques to confirm structure, and assess chemical and isotopic purity.

- 1. Identity Confirmation by NMR Spectroscopy
- Objective: To confirm the chemical structure and the specific location of deuterium labeling.
- Methodology:
 - ¹H-NMR (Proton NMR): Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O with a reference standard). The ¹H-NMR spectrum is used to verify the overall structure. The signal corresponding to the methyl protons (CH₃) in non-deuterated Methyldopa will be absent or significantly diminished, confirming deuterium substitution at that position.
 - ²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A single resonance peak corresponding to the -CD₃ group would confirm the presence and location of the deuterium label.
- Acceptance Criteria: The spectra must be consistent with the expected structure of 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid. The ¹H-NMR should show the absence of the methyl proton signal.
- 2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
- Objective: To quantify the chemical purity of the compound and detect any non-deuterated or other impurities.
- Methodology:
 - System: A standard HPLC system with a UV detector.
 - Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μm) is commonly used.[9]



- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent like methanol.[10]
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at a wavelength where Methyldopa has significant absorbance (e.g., 280 nm).
- Procedure: Prepare a standard solution of known concentration in the mobile phase. Inject
 the sample and calculate the purity based on the area percentage of the main peak
 relative to the total area of all peaks.
- Acceptance Criteria: Chemical purity is typically required to be ≥98%, with many suppliers offering >99% purity.[2][11]
- 3. Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
- Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.
- Methodology:
 - System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
 - Ionization: Electrospray Ionization (ESI) in positive mode is effective.
 - Analysis:
 - Inject the sample into the LC-MS system.
 - Acquire the full-scan mass spectrum. The protonated molecular ion [M+H]⁺ for DL-Methyldopa-d3 should be observed at m/z 215.2, which is 3 units higher than the non-deuterated analog (m/z 212.2).[12]
 - Compare the intensity of the ion at m/z 215.2 with that at m/z 212.2 to assess the isotopic purity and the presence of any residual non-deuterated Methyldopa.



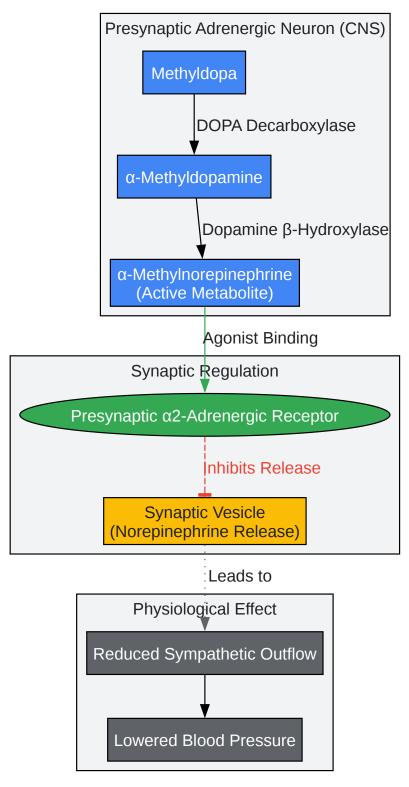
 Acceptance Criteria: Isotopic enrichment should typically be >98% to ensure minimal interference in quantitative assays.[11]

Biological Mechanism of Action: Methyldopa Signaling Pathway

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite in the central nervous system.[13][14] It is transported across the blood-brain barrier and undergoes a two-step enzymatic conversion. The resulting metabolite, alphamethylnorepinephrine, acts as a potent agonist at presynaptic α 2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, lower blood pressure.[14][15]



Methyldopa Mechanism of Action Pathway



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Caption: The metabolic activation of Methyldopa and its inhibitory effect on sympathetic outflow.

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